Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould–Jacobs reaction, Friedländer synthesis, and Conrad-Limpach synthesis are well-known classical protocols used for constructing quinoline scaffolds . These methods often involve the use of catalysts such as magnesium chloride, cupric nitrate, or 4-toluenesulfonic acid under controlled temperatures .
In industrial settings, the production of this compound may involve more scalable and environmentally friendly methods, such as microwave-assisted synthesis or solvent-free reactions using reusable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline-2,4-diones or dihydroquinolines .
Scientific Research Applications
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active quinoline derivatives with potential anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.
Biological Research: The compound is used in studies investigating the biological activities of quinoline derivatives, including their interactions with various biological targets.
Industrial Chemistry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response by interacting with specific receptors .
Comparison with Similar Compounds
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar quinoline scaffold but differs in the position and nature of the substituents.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and exhibit different chemical reactivity and biological activities compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXOUHZNQVMBBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363288 |
Source
|
Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56824-88-5 |
Source
|
Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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